molecular formula C19H39NO9 B609481 N-Boc-PEG7-alcohol CAS No. 1292268-13-3

N-Boc-PEG7-alcohol

Cat. No.: B609481
CAS No.: 1292268-13-3
M. Wt: 425.52
InChI Key: FOYKHCLPZWXBOB-UHFFFAOYSA-N
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Description

N-Boc-PEG7-alcohol is a polyethylene glycol (PEG) derivative that contains a hydroxyl group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Mechanism of Action

Target of Action

N-Boc-PEG7-alcohol is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are therefore the proteins that these PROTACs and ADCs are designed to degrade or inhibit .

Mode of Action

This compound acts as a linker in the formation of PROTACs and ADCs . In PROTACs, one end of the linker binds to an E3 ubiquitin ligase, and the other end binds to the target protein . This brings the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein . In ADCs, the linker connects an antibody to a cytotoxic drug . The antibody guides the ADC to the target cell, where the drug is released to exert its cytotoxic effect .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific PROTAC or ADC that it is part of . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, deliver cytotoxic drugs directly to target cells, leading to cell death .

Pharmacokinetics

The hydrophilic peg spacer in the compound can increase solubility in aqueous media , which could potentially enhance the bioavailability of the PROTACs and ADCs.

Result of Action

The result of this compound’s action is the formation of PROTACs and ADCs that can selectively degrade target proteins or deliver cytotoxic drugs to target cells . This can lead to the inhibition of disease-related proteins or the death of disease cells .

Action Environment

The action of this compound, as part of PROTACs or ADCs, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound, as the Boc group can be deprotected under mild acidic conditions . Additionally, the presence of certain enzymes in the cellular environment can influence the cleavage of the linker and the release of the drug in ADCs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-PEG7-alcohol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The process involves:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Tosylates or mesylates.

Scientific Research Applications

N-Boc-PEG7-alcohol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-Boc-PEG7-alcohol is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. The Boc-protected amino group allows for selective deprotection and functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO9/c1-19(2,3)29-18(22)20-4-6-23-8-10-25-12-14-27-16-17-28-15-13-26-11-9-24-7-5-21/h21H,4-17H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYKHCLPZWXBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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